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Benzamide, 2-methoxy-N,N-diphenyl-

Cat. No.: B13126511
CAS No.: 94623-43-5
M. Wt: 303.4 g/mol
InChI Key: MMIHOGZRDAHOAH-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Chemistry and Benzamide (B126) Derivatives

Benzamides are a well-established class of organic compounds characterized by a carboxamide attached to a benzene (B151609) ring. They are prevalent in medicinal chemistry and materials science due to their diverse biological activities and structural properties. The N,N-disubstituted benzamides, in particular, represent a significant area of research, with ongoing efforts to synthesize and characterize novel derivatives with tailored functionalities.

The introduction of a methoxy (B1213986) group at the ortho-position of the benzoyl ring and two phenyl groups on the amide nitrogen, as seen in Benzamide, 2-methoxy-N,N-diphenyl-, significantly influences the molecule's steric and electronic properties. This specific substitution pattern distinguishes it from other benzamide derivatives and forms the basis for its exploration in various research domains.

Significance and Research Rationale for Benzamide, 2-methoxy-N,N-diphenyl-

The primary research interest in Benzamide, 2-methoxy-N,N-diphenyl- stems from its potential applications in materials science, particularly in the field of nonlinear optics (NLO). Organic NLO materials are sought after for their potential use in laser technology and optical data storage due to their high nonlinearities and rapid response times.

A study published in ResearchGate detailed the synthesis and characterization of 2-methoxy-N,N-diphenylbenzamide (referred to as 2MNNDPB in the study) and its isomers. researchgate.net The research highlighted its synthesis via the benzoylation of N,N-diphenylamine with 2-methoxy substituted benzoyl chloride. researchgate.net The study successfully grew single crystals of the compound and analyzed its properties. researchgate.net

Key findings from this research include:

Crystal Structure: X-ray diffraction analysis revealed that 2-methoxy-N,N-diphenylbenzamide crystals belong to the triclinic crystallographic system. researchgate.net

Thermal Stability: Thermogravimetric and differential thermal analysis (TGA/DTA) showed that the compound is thermally stable up to 354 K. researchgate.net

Optical Properties: UV-Vis spectroscopy indicated a 67% transmission in the visible region for the crystal. researchgate.net

Nonlinear Optical Activity: The second harmonic generation (SHG) efficiency was found to be 2.3 times higher than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net

These findings underscore the potential of Benzamide, 2-methoxy-N,N-diphenyl- as a promising candidate for NLO applications.

Overview of Current Academic Research Landscape Pertaining to N,N-Diphenyl Benzamides

The broader class of N,N-diphenyl benzamides is being actively investigated for a range of applications beyond NLO materials. ontosight.ai The presence of the N,N-diphenyl moiety imparts high thermal stability and good solubility in organic solvents, making these compounds attractive for various fields. ontosight.ai

Current research on N,N-diphenyl benzamides is exploring their utility in:

Organic Electronics: Their stability and solubility make them suitable as building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai

Medicinal Chemistry: Benzamide derivatives are known for their biological activities, and N,N-diphenyl benzamides are being studied for potential therapeutic properties.

Materials Science: These compounds are being investigated for the development of new polymers and materials with specific optical, electrical, and thermal characteristics. ontosight.ai

The synthesis of N,N-diphenylbenzamide itself has been described in the literature, often involving the reaction of diphenylamine (B1679370) with benzoyl chloride. researchgate.net The structural and thermal properties of the parent compound, N,N-diphenylbenzamide, have also been a subject of study, providing a foundational understanding for its substituted derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO2 B13126511 Benzamide, 2-methoxy-N,N-diphenyl- CAS No. 94623-43-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94623-43-5

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

2-methoxy-N,N-diphenylbenzamide

InChI

InChI=1S/C20H17NO2/c1-23-19-15-9-8-14-18(19)20(22)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3

InChI Key

MMIHOGZRDAHOAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Benzamide, 2 Methoxy N,n Diphenyl

Historical and Contemporary Synthetic Approaches

The construction of the amide bond in Benzamide (B126), 2-methoxy-N,N-diphenyl- has been approached through several synthetic routes, each with its own merits and limitations.

Classical Amidation Strategies for Benzamide, 2-methoxy-N,N-diphenyl-

The most traditional and widely employed method for the synthesis of Benzamide, 2-methoxy-N,N-diphenyl- is the benzoylation of N,N-diphenylamine with a 2-methoxybenzoyl chloride. researchgate.net This Schotten-Baumann-type reaction is a straightforward approach to forming the C-N bond.

A typical procedure involves the reaction of 2-methoxybenzoyl chloride with N,N-diphenylamine in the presence of a base, such as potassium carbonate, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide in a suitable solvent like acetonitrile (B52724). researchgate.net The reaction mixture is typically stirred for several hours, and the progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by precipitation in ice water, followed by filtration and purification through recrystallization, often from hot methanol. researchgate.net This method has been reported to yield the desired product in good yields, around 82%. researchgate.net

Another variation of this classical approach involves the use of triethylamine (B128534) as the base and dichloromethane (B109758) as the solvent. chemicalbook.com In this case, 2-methoxybenzoyl chloride is added dropwise to a solution of the amine and base at room temperature. chemicalbook.com

Table 1: Classical Amidation Reaction Conditions

Acylating Agent Amine Base Solvent Catalyst Yield Reference
2-methoxybenzoyl chloride N,N-diphenylamine Potassium Carbonate Acetonitrile Tetrabutylammonium Bromide 82% researchgate.net

Transition Metal-Catalyzed Coupling Reactions in its Synthesis

While classical amidation remains a viable route, modern organic synthesis has seen the rise of transition metal-catalyzed reactions for amide bond formation. These methods can offer milder reaction conditions and broader substrate scope. Although direct examples for the synthesis of Benzamide, 2-methoxy-N,N-diphenyl- are not extensively documented in the provided results, the principles of transition metal-catalyzed amidation are well-established.

For instance, nickel-catalyzed intramolecular [4+2] cycloadditions have been explored for the synthesis of complex nitrogen-containing heterocycles, demonstrating the power of transition metals in forming C-N bonds under mild conditions. williams.eduwilliams.edu These reactions can proceed at room temperature, a significant advantage over high-temperature classical methods. williams.edu

Furthermore, direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been achieved without transition metals, using a strong base like lithium diisopropylamide (LDA). nih.govresearchgate.net This highlights alternative modern approaches that can circumvent the use of transition metals while still offering high efficiency.

Chemo- and Regioselectivity Considerations in Synthetic Pathways

In the synthesis of substituted benzamides, chemo- and regioselectivity are crucial considerations, particularly when multiple reactive sites are present in the starting materials.

For the synthesis of Benzamide, 2-methoxy-N,N-diphenyl-, the primary regioselectivity issue lies in the acylation of the diphenylamine (B1679370). The reaction should selectively occur at the nitrogen atom to form the amide bond, rather than at one of the phenyl rings (C-acylation). The classical benzoylation method generally favors N-acylation due to the higher nucleophilicity of the nitrogen atom.

In more complex molecules, protecting groups are often employed to achieve the desired chemoselectivity. For example, in the synthesis of methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides, protecting groups are used to shield reactive hydroxyl groups from undesired reactions. nih.gov

The regioselectivity of reactions involving substituted benzamides can also be influenced by the position of substituents on the aromatic ring. For example, in the direct alkylation of N,N-dialkyl benzamides, the presence of a 2-methoxy group was found to make the thioanisole (B89551) slightly less reactive, suggesting steric or electronic effects from the substituent. nih.govresearchgate.net

Green Chemistry Principles Applied to the Synthesis of Benzamide, 2-methoxy-N,N-diphenyl-

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. This involves the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.

In the context of Benzamide, 2-methoxy-N,N-diphenyl- synthesis, several aspects can be considered from a green chemistry perspective. The classical amidation method, while effective, often uses volatile organic solvents like acetonitrile and dichloromethane. researchgate.net The development of synthetic routes in greener solvents, such as water or bio-based solvents, would be a significant improvement.

Microwave-assisted organic synthesis is a key green chemistry technology that can dramatically reduce reaction times and energy consumption. mdpi.comnih.gov While not specifically reported for Benzamide, 2-methoxy-N,N-diphenyl-, this technique has been successfully applied to the synthesis of various heterocyclic compounds, often leading to improved yields in a fraction of the time compared to conventional heating. nih.gov

Solvent-free reaction conditions, where the reactants are ground together, represent another green approach that minimizes waste. mdpi.com The use of catalysts, especially biocatalysts or recyclable heterogeneous catalysts, can also contribute to a more sustainable synthetic process.

Scalable Synthetic Protocols for Industrial and Large-Scale Research Production

The scalability of a synthetic route is a critical factor for its application in industrial or large-scale research settings. The classical benzoylation of diphenylamine is a robust and well-understood reaction that is generally amenable to scale-up. The starting materials, 2-methoxybenzoyl chloride and N,N-diphenylamine, are commercially available. researchgate.net

The purification of the product by recrystallization is a standard and scalable technique. researchgate.net However, for large-scale production, optimizing reaction conditions to maximize yield and minimize waste becomes paramount. This could involve fine-tuning the stoichiometry of the reactants, the choice of base and solvent, and the reaction temperature and time.

For industrial applications, process safety is also a major consideration. The use of highly reactive or hazardous reagents would need to be carefully managed. The development of continuous flow processes, as opposed to batch processes, can offer advantages in terms of safety, consistency, and scalability.

Advanced Spectroscopic and Structural Elucidation of Benzamide, 2 Methoxy N,n Diphenyl

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Detailed Structural Assignment

¹H NMR Spectroscopy:

The proton NMR spectrum of Benzamide (B126), 2-methoxy-N,N-diphenyl- is expected to exhibit distinct signals corresponding to the aromatic protons of the three phenyl rings and the methoxy (B1213986) group.

Aromatic Protons: The protons of the 2-methoxyphenyl group are anticipated to appear as a complex multiplet in the aromatic region, typically between δ 6.9 and 7.4 ppm. rsc.org The ortho, meta, and para protons will have distinct chemical shifts due to the electronic effects of the methoxy and carbonyl groups. The two phenyl groups attached to the nitrogen atom are expected to show signals in a similar region, likely between δ 7.2 and 7.9 ppm. The rotation around the C-N and N-phenyl bonds might be restricted, potentially leading to magnetically non-equivalent phenyl groups and a more complex splitting pattern.

Methoxy Protons: The three protons of the methoxy group are expected to appear as a sharp singlet, likely around δ 3.8 ppm, a characteristic region for methoxy groups attached to an aromatic ring. rsc.org

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Carbonyl Carbon: The carbonyl carbon of the amide group is expected to resonate in the downfield region, typically around δ 169-172 ppm. rsc.org

Aromatic Carbons: The aromatic carbons of the three phenyl rings will appear in the range of δ 110-156 ppm. The carbon attached to the methoxy group is expected to be significantly shielded, while the carbons ortho and para to the electron-donating methoxy group will also show shielding effects. The carbons of the N-phenyl groups will also have distinct chemical shifts influenced by the nitrogen atom and their spatial orientation. rsc.org

Methoxy Carbon: The methoxy carbon should appear as a distinct signal around δ 55-56 ppm. rsc.org

Conformational analysis using NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide information about the spatial proximity of different protons, helping to determine the preferred conformation of the diphenylamino and 2-methoxybenzoyl groups relative to each other.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzamide, 2-methoxy-N,N-diphenyl- based on Analogous Compounds

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Reference Compound(s)
Aromatic Protons (2-methoxyphenyl)6.9 - 7.4 (m)110 - 1562-methoxy-N,N-dimethylbenzamide rsc.org
Aromatic Protons (N-diphenyl)7.2 - 7.9 (m)120 - 145N-(diphenylphosphoryl)-2-methoxybenzamide iucr.org
Methoxy Protons (OCH₃)~3.8 (s)~55.52-methoxy-N,N-dimethylbenzamide rsc.org
Carbonyl Carbon (C=O)-169 - 1722-methoxy-N,N-dimethylbenzamide rsc.org

Note: 's' denotes singlet, 'm' denotes multiplet. The predicted values are estimates based on the referenced compounds and may vary in the actual spectrum of Benzamide, 2-methoxy-N,N-diphenyl-.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

FT-IR Spectroscopy:

The FT-IR spectrum of Benzamide, 2-methoxy-N,N-diphenyl- is expected to be characterized by several key absorption bands. Based on data from related compounds like 2-methoxybenzamide (B150088) and N-(diphenylphosphoryl)-2-methoxybenzamide, the following vibrational modes can be anticipated iucr.orgnih.gov:

C=O Stretching: A strong absorption band corresponding to the carbonyl stretching vibration of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. The exact position is influenced by the electronic and steric effects of the substituents. For instance, in N-(diphenylphosphoryl)-2-methoxybenzamide, this band appears at 1671 cm⁻¹. iucr.org

C-N Stretching: The stretching vibration of the C-N bond in the amide group typically appears in the range of 1300-1400 cm⁻¹.

C-O Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C bond of the methoxy group are expected to produce strong bands around 1240 cm⁻¹ and 1020-1040 cm⁻¹, respectively. iucr.org

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of a similar compound, 2-methoxybenzamide, shows characteristic bands that can be extrapolated to the target molecule. nih.gov Key expected Raman signals include:

Aromatic Ring Vibrations: The aromatic rings are expected to give rise to strong bands in the Raman spectrum, particularly the ring breathing modes.

The combination of FT-IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes and confirmation of the presence of the key functional groups in Benzamide, 2-methoxy-N,N-diphenyl-.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for Benzamide, 2-methoxy-N,N-diphenyl-

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Reference Compound(s)
Aromatic C-H Stretch> 3000FT-IR, Raman2-methoxybenzamide nih.gov
C=O Stretch (Amide I)1630 - 1680FT-IR, RamanN-(diphenylphosphoryl)-2-methoxybenzamide iucr.org
Aromatic C=C Stretch1400 - 1600FT-IR, Raman2-methoxybenzamide nih.gov
C-N Stretch1300 - 1400FT-IR, RamanGeneral amide data
Asymmetric C-O-C Stretch~1240FT-IR, RamanN-(diphenylphosphoryl)-2-methoxybenzamide iucr.org
Symmetric C-O-C Stretch1020 - 1040FT-IR, RamanN-(diphenylphosphoryl)-2-methoxybenzamide iucr.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of Benzamide, 2-methoxy-N,N-diphenyl- has not been reported, the analysis of a closely related compound, N-(diphenylphosphoryl)-2-methoxybenzamide, offers significant insights into the likely solid-state conformation and packing. iucr.orgnih.gov

The conformation of Benzamide, 2-methoxy-N,N-diphenyl- in the crystalline state will be a result of the balance between intramolecular steric hindrance and favorable intermolecular packing forces. In N-(diphenylphosphoryl)-2-methoxybenzamide, the C=O and P=O groups are in a synclinal position relative to each other. nih.gov For the target molecule, the orientation of the 2-methoxybenzoyl group relative to the diphenylamino group will be of key interest.

The dihedral angle between the plane of the 2-methoxyphenyl ring and the amide plane is expected to be significant to minimize steric clash between the methoxy group and one of the N-phenyl rings. Similarly, the two phenyl rings of the diphenylamino group will likely adopt a twisted conformation relative to each other and to the amide plane. This propeller-like arrangement is common for triphenylamine (B166846) and its derivatives. The precise torsion angles will be determined by the subtle interplay of steric and electronic effects within the molecule and the packing forces within the crystal.

Table 3: Selected Bond Lengths and Torsion Angles from a Related Crystal Structure (N-(diphenylphosphoryl)-2-methoxybenzamide)

Parameter Value
C=O Bond Length1.222 Å (mean for CAPh) iucr.org
C-N Bond Length1.364 Å (mean for CAPh) iucr.org
C19—C14—C13—N1 Torsion Angle13.6 (3)° iucr.org
O1—P1—N1—C13 Torsion Angle-45.5 (2)° nih.gov

These values are from a related structure and provide an approximation of the expected geometry in Benzamide, 2-methoxy-N,N-diphenyl-.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Benzamide, 2-methoxy-N,N-diphenyl- (C₂₀H₁₇NO₂), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

The fragmentation pathways of Benzamide, 2-methoxy-N,N-diphenyl- under electron ionization (EI) or other ionization techniques can provide valuable structural information. Based on the analysis of related benzamides, several key fragmentation patterns can be predicted:

α-Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom is a common fragmentation pathway for amides. This would lead to the formation of the 2-methoxybenzoyl cation (m/z 135) and the diphenylaminyl radical. The 2-methoxybenzoyl cation is a prominent peak in the mass spectra of many 2-methoxybenzamide derivatives.

Loss of the Methoxy Group: Fragmentation involving the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), is another plausible pathway.

Cleavage of the N-Phenyl Bonds: Fragmentation of the diphenylamino moiety could occur through the loss of one or both phenyl groups.

Rearrangement Reactions: Intramolecular rearrangement reactions, such as a McLafferty rearrangement if an appropriate γ-hydrogen is available (which is not the case here), or other more complex rearrangements, could also contribute to the mass spectrum.

A detailed analysis of the fragmentation pattern obtained from HRMS would allow for the unambiguous identification of the different fragments and provide strong evidence for the proposed structure of Benzamide, 2-methoxy-N,N-diphenyl-.

Table 4: Predicted Key Mass Fragments for Benzamide, 2-methoxy-N,N-diphenyl-

Fragment Ion m/z (Nominal) Proposed Structure
[M]⁺303C₂₀H₁₇NO₂⁺
[M - C₆H₅]⁺226C₁₄H₁₂NO₂⁺
[C₇H₅O₂]⁺1352-methoxybenzoyl cation
[C₆H₅]₂N⁺168Diphenylaminyl cation
[C₇H₅O]⁺105Benzoyl cation (after loss of CH₃ and CO)

Computational Chemistry and Theoretical Investigations of Benzamide, 2 Methoxy N,n Diphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. bohrium.com It is frequently employed to determine the electronic properties of molecules, providing insights into their reactivity and stability. researchgate.net For Benzamide (B126), 2-methoxy-N,N-diphenyl-, DFT calculations, hypothetically performed using a functional such as B3LYP with a 6-311++G(d,p) basis set, can elucidate its electronic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic transport properties and reactivity of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable output from DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Benzamide, 2-methoxy-N,N-diphenyl-, the MEP would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the methoxy (B1213986) group's oxygen, indicating these as sites for electrophilic attack. The hydrogen atoms of the phenyl rings would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic attack.

Mulliken population analysis provides a method for estimating partial atomic charges, offering insights into the charge distribution across the molecule and identifying potential coordination sites. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of Benzamide, 2-methoxy-N,N-diphenyl-

ParameterValue
HOMO Energy-6.25 eV
LUMO Energy-1.10 eV
HOMO-LUMO Gap5.15 eV
Dipole Moment3.45 D
Mulliken Atomic Charges
O(carbonyl)-0.55 e
O(methoxy)-0.48 e
N(amide)-0.35 e
C(carbonyl)+0.60 e

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. acs.org By simulating the molecule's behavior over time, MD can provide a detailed understanding of its conformational landscape and flexibility. For a molecule like Benzamide, 2-methoxy-N,N-diphenyl-, with several rotatable bonds, MD simulations are invaluable for exploring the accessible conformations and their relative stabilities.

A hypothetical MD simulation could be run for a duration of 100 nanoseconds in a solvent box (e.g., water or chloroform) at standard temperature and pressure. The simulation would reveal the rotational freedom around the C-N amide bond and the C-C bonds connecting the phenyl rings. The orientation of the two N-phenyl groups and the 2-methoxybenzoyl group relative to each other would be of particular interest.

Analysis of the simulation trajectory would likely indicate that the molecule exists in several low-energy conformational states. The relative populations of these conformers could be determined by clustering the trajectory based on root-mean-square deviation (RMSD) of atomic positions. Key dihedral angles, such as those defining the orientation of the phenyl rings, would be monitored to characterize the major conformational families. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Table 2: Hypothetical Major Conformational States from MD Simulation

ConformerPopulation (%)Key Dihedral Angle 1 (C-C-N-C)Key Dihedral Angle 2 (C-N-C-C)
145%35°145°
230%-40°-150°
315%170°30°
410%-175°-35°

Note: The data presented in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Property Relationships (QSPR) Modeling for Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. mdpi.comnih.gov These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure.

For Benzamide, 2-methoxy-N,N-diphenyl-, a range of theoretical descriptors can be calculated using specialized software. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., solvent-accessible surface area). These descriptors can then be used to build a QSPR model to predict a specific property, for instance, its lipophilicity (LogP) or aqueous solubility (LogS). researchgate.net

A hypothetical QSPR model for predicting a property (P) could take the form of a multiple linear regression equation:

P = c₀ + c₁D₁ + c₂D₂ + c₃D₃ + ...

where P is the property being predicted, D₁, D₂, D₃ are the molecular descriptors, and c₀, c₁, c₂, c₃ are the regression coefficients determined from a training set of molecules. researchgate.net Such models are valuable for virtual screening and prioritizing compounds for synthesis and testing.

Table 3: Hypothetical Calculated Molecular Descriptors for QSPR Modeling

DescriptorValue
Molecular Weight303.35 g/mol
LogP (octanol-water partition coefficient)4.2
Polar Surface Area (PSA)38.5 Ų
Number of Rotatable Bonds4
Molar Refractivity91.2 cm³

Note: The data presented in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. researchgate.netresearchgate.net This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

A plausible synthetic route for Benzamide, 2-methoxy-N,N-diphenyl- is the Schotten-Baumann reaction, involving the reaction of 2-methoxybenzoyl chloride with diphenylamine (B1679370) in the presence of a base. tifr.res.in Computational analysis of this reaction would involve calculating the energies of the proposed intermediates and transition states.

The mechanism likely proceeds via a nucleophilic acyl substitution. The nitrogen of diphenylamine would attack the carbonyl carbon of 2-methoxybenzoyl chloride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a chloride ion, would yield the final amide product. DFT calculations could be used to determine the activation energies for each step of this proposed pathway, identifying the rate-determining step. The inclusion of explicit or implicit solvent models would be important for obtaining realistic energy barriers.

Table 4: Hypothetical Calculated Activation Energies for the Synthesis of Benzamide, 2-methoxy-N,N-diphenyl-

Reaction StepDescriptionActivation Energy (kcal/mol)
1Nucleophilic attack of diphenylamine12.5
2Collapse of tetrahedral intermediate5.8

Note: The data presented in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and for confirming the identity of a synthesized compound. nih.govacs.org The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are common applications.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹³C and ¹H can be predicted. acs.org These calculated shifts can then be compared with experimental data.

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. researchgate.net By analyzing the nature of the vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the C=O stretch of the amide or the C-O stretch of the methoxy group.

Table 5: Hypothetical Predicted vs. Experimental Spectroscopic Data

¹³C NMR Chemical Shifts (ppm) CalculatedExperimental
C(carbonyl)168.5169.2
C(methoxy)55.856.1
Aromatic Carbons115-145114-146
¹H NMR Chemical Shifts (ppm) CalculatedExperimental
H(methoxy)3.853.88
H(aromatic)6.9-7.86.8-7.9
Key IR Frequencies (cm⁻¹) CalculatedExperimental
C=O stretch (amide)16701665
C-N stretch (amide)12901285
C-O stretch (methoxy)12451240

Note: The data presented in this table is hypothetical and for illustrative purposes.

Reactivity and Mechanistic Studies of Benzamide, 2 Methoxy N,n Diphenyl

Investigation of Reaction Pathways

The reaction pathways of 2-methoxy-N,N-diphenylbenzamide are diverse, reflecting the electronic properties of the molecule. The electron-donating methoxy (B1213986) group and the bulky, electron-withdrawing N,N-diphenylamido group exert significant influence on the reactivity of the benzamide (B126) core and the amide functionality.

Electrophilic aromatic substitution (EAS) on the benzamide core of 2-methoxy-N,N-diphenylbenzamide is directed by two competing groups: the activating ortho,para-directing methoxy group (-OCH3) and the deactivating meta-directing N,N-diphenylamido group (-CON(C6H5)2). The methoxy group, being a strong activating group, donates electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during substitution at the ortho and para positions. lkouniv.ac.in Conversely, the amide group is generally deactivating due to the electron-withdrawing nature of the carbonyl, which pulls electron density from the ring, making it less susceptible to electrophilic attack. lkouniv.ac.in

In the case of 2-methoxy-N,N-diphenylbenzamide, the powerful activating effect of the methoxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3 and 5). However, the bulky N,N-diphenylamido group at position 1 will sterically hinder attack at the 3-position. Therefore, the major monosubstitution product is anticipated to be at the 5-position. The directing effects of these groups in related systems are well-established. For instance, in the nitration of methoxybenzene, the ortho and para products are overwhelmingly favored over the meta product. libretexts.org

A general representation of the directing effects is provided in the table below:

Substituent GroupActivating/DeactivatingDirecting EffectPredicted Major Product Position for EAS
-OCH3ActivatingOrtho, Para5
-CON(C6H5)2DeactivatingMeta4

Given these competing influences, the substitution pattern will be highly dependent on the reaction conditions and the nature of the electrophile. Strong electrophiles under harsh conditions might lead to a mixture of products, including substitution on the N-phenyl rings, though this is generally less favorable.

The carbonyl carbon of the amide group in 2-methoxy-N,N-diphenylbenzamide is an electrophilic center, susceptible to attack by nucleophiles. However, tertiary amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. The presence of two bulky phenyl groups on the nitrogen further shields the carbonyl carbon from nucleophilic approach.

Common nucleophilic reactions at the amide carbonyl include hydrolysis and reduction. The hydrolysis of tertiary amides, in particular, has been a subject of detailed mechanistic study, often requiring more forcing conditions than for primary or secondary amides. uregina.ca

Hydrolysis Kinetics and Mechanistic Pathways

The hydrolysis of 2-methoxy-N,N-diphenylbenzamide to 2-methoxybenzoic acid and diphenylamine (B1679370) can be catalyzed by either acid or base. numberanalytics.comlibretexts.org

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The expulsion of the diphenylamide anion is the rate-limiting step, as it is a poor leaving group. The reaction is generally considered to be promoted rather than catalyzed by base, as a full equivalent of hydroxide is consumed in the final deprotonation of the carboxylic acid product. libretexts.org For tertiary amides, the formation of the tetrahedral intermediate can sometimes be the rate-determining step. uregina.ca The mechanism of hydrolysis for tertiary amides can differ from that of secondary amides due to the absence of an N-H bond, which plays a role in stabilizing the transition state for nitrogen inversion in the tetrahedral intermediate. acs.org

Due to the lack of specific kinetic data for 2-methoxy-N,N-diphenylbenzamide, a representative table of hydrolysis conditions for related aromatic amides is presented below:

Amide TypeConditionProducts
Aromatic Tertiary AmideAcidic (e.g., H2SO4, H2O, heat)Carboxylic Acid + Secondary Amine Salt
Aromatic Tertiary AmideBasic (e.g., NaOH, H2O, heat)Carboxylate Salt + Secondary Amine

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of 2-methoxy-N,N-diphenylbenzamide is anticipated to be influenced by its aromatic chromophores. Aromatic amides can undergo various photochemical transformations, including photo-Fries rearrangement, cyclization, and photoamination. The presence of the electron-donating methoxy group and the extensive conjugation of the N-phenyl groups will affect the energy levels of the excited states.

One potential pathway is the photoamination of the aromatic rings. In the presence of a photosensitizer, the cation radical of the aromatic system can be generated, which can then be attacked by amines. rsc.org While this is typically an intermolecular process, intramolecular cyclization involving the N-phenyl rings is also conceivable under certain conditions.

Another possibility is the photocleavage of the C-N bond or the C-O bond of the methoxy group, leading to radical intermediates and subsequent degradation products. The specific pathways will depend on the irradiation wavelength and the solvent used.

Thermal Stability and Decomposition Mechanisms

N,N-disubstituted benzamides, such as N,N-diphenylbenzamide, are known for their high thermal stability. ontosight.ai The decomposition of 2-methoxy-N,N-diphenylbenzamide at elevated temperatures is expected to proceed through radical mechanisms. The weakest bonds in the molecule are likely the C-N amide bond and the C-O bond of the methoxy group.

Homolytic cleavage of the C-N bond would generate a benzoyl radical and a diphenylaminyl radical. These reactive intermediates can then undergo a variety of subsequent reactions, such as hydrogen abstraction, dimerization, or fragmentation. Thermal decomposition studies on related N,N-dialkoxyamides have shown that homolysis to form free radicals is a primary pathway. nih.gov For a series of N,N-dimethoxy-4-substituted benzamides, activation energies for thermal decomposition were found to be in the range of 125–135 kJ mol⁻¹. nih.gov

The decomposition can also be initiated by the cleavage of the methoxy group, leading to a phenoxy radical and a methyl radical. The ultimate decomposition products will be a complex mixture of smaller molecules.

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction of 2-methoxy-N,N-diphenylbenzamide can occur at several sites within the molecule.

Oxidation: The primary sites for oxidation are the electron-rich aromatic rings and the nitrogen atom. The methoxy-substituted ring is particularly susceptible to oxidation due to the electron-donating nature of the methoxy group. Oxidation can lead to the formation of quinone-like structures or cleavage of the aromatic ring under harsh conditions. The nitrogen atom of the amide can also be oxidized, though this is generally less common for amides compared to amines. In related systems like benzamidines, N-oxidation to form amidoximes has been observed. nih.gov

Reduction: The most common reduction of amides involves the conversion of the carbonyl group to a methylene (B1212753) group (-CH2-), yielding the corresponding amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). In the case of 2-methoxy-N,N-diphenylbenzamide, reduction would yield 2-methoxy-N,N-diphenylbenzylamine. Aromatic amides can be reduced to amines via this method. numberanalytics.com

Alternatively, under different conditions, the aromatic rings can be reduced. Catalytic hydrogenation, for example, could potentially reduce the phenyl rings to cyclohexyl rings, although this would require forcing conditions.

Molecular Interactions with Biological Systems in Vitro and Mechanistic Focus

Ligand-Receptor Binding Studies in Model Systems (In Vitro)

There are no publicly accessible studies that have investigated the ligand-receptor binding profile of Benzamide (B126), 2-methoxy-N,N-diphenyl-. Consequently, information regarding its affinity for specific receptors, its potential as an agonist or antagonist, and its selectivity profile remains unknown. Data tables detailing binding constants (Kd), inhibition constants (Ki), or receptor occupancy are unavailable.

Enzyme Inhibition Kinetics and Mechanism (In Vitro)

No research has been published detailing the effects of Benzamide, 2-methoxy-N,N-diphenyl- on enzyme activity. As a result, there is no information on its potential to inhibit any specific enzymes, nor are there any kinetic data, such as IC₅₀ or Kᵢ values. The mechanism of any potential enzyme inhibition is also uncharacterized.

Protein Binding and Allosteric Modulation Studies (In Vitro)

There is a lack of available data concerning the binding of Benzamide, 2-methoxy-N,N-diphenyl- to proteins. This includes a lack of information on its affinity for plasma proteins or other specific protein targets. Furthermore, no studies have been conducted to determine if this compound can act as an allosteric modulator, a substance that binds to a site on a protein other than the active site to alter its activity.

DNA/RNA Interactions in Cell-Free Systems (In Vitro)

No cell-free assays or in vitro studies have been documented that explore the potential for Benzamide, 2-methoxy-N,N-diphenyl- to interact with DNA or RNA. Therefore, its capacity for binding, intercalation, or any other form of interaction with nucleic acids has not been determined.

Derivatives and Structure Activity/reactivity Relationships Sar/srr of Benzamide, 2 Methoxy N,n Diphenyl

Design and Synthesis of Analogues and Derivatives

The synthesis of analogues of "Benzamide, 2-methoxy-N,N-diphenyl-" typically involves standard amide bond formation reactions, such as the coupling of a substituted benzoic acid with a corresponding diarylamine. The design of these analogues is guided by the objective of probing the structure-activity and structure-reactivity relationships. Key areas for modification include the methoxy (B1213986) group, the N,N-diphenyl moiety, and the central benzamide (B126) core.

The 2-methoxy group on the benzoyl ring is a critical feature that can influence the compound's conformation and electronic properties. Its replacement or modification can lead to significant changes in biological activity. For instance, in a series of N-substituted benzimidazole-derived carboxamides, the presence and position of methoxy and hydroxy groups on the phenyl ring were found to strongly impact their antiproliferative and antioxidant activities nih.gov.

Common modifications to the methoxy group include:

Demethylation: Conversion of the methoxy group to a hydroxyl group introduces a hydrogen bond donor, which can lead to new interactions with biological targets.

Alkoxy Chain Homologation: Replacing the methoxy group with ethoxy, propoxy, or larger alkoxy groups can probe the steric tolerance of the binding pocket and influence the compound's lipophilicity.

Positional Isomerism: Moving the methoxy group to the 3- or 4-position of the benzoyl ring can help to understand the importance of its ortho-positioning for activity.

The synthesis of these analogues generally starts with the appropriately substituted methoxy- or hydroxy-benzoic acid, which is then coupled with N,N-diphenylamine.

The two phenyl rings attached to the amide nitrogen present a large surface for potential interactions with biological targets and are prime candidates for substitution to explore the SAR. Introducing various substituents can modulate the electronic and steric properties of the N,N-diphenyl moiety.

Strategic substitutions on these phenyl rings may include:

Electron-donating groups (e.g., -CH₃, -OCH₃): These can increase the electron density of the phenyl rings.

Electron-withdrawing groups (e.g., -Cl, -F, -NO₂): These can decrease the electron density and potentially engage in specific interactions like halogen bonding.

Bulky groups (e.g., -t-butyl): These can explore the steric constraints of a potential binding site.

Hydrogen bond donors/acceptors (e.g., -OH, -NH₂): These can introduce new points of interaction.

The synthesis of these derivatives involves reacting 2-methoxybenzoyl chloride with the appropriately substituted diphenylamine (B1679370).

Approaches to modifying the benzamide core include:

Amide Bond Isosteres: Replacing the amide bond with bioisosteres such as a thioamide, ester, or a reversed amide can change the hydrogen bonding pattern and metabolic stability.

Introduction of Conformational Constraints: Incorporating the benzamide structure into a cyclic system can lock the molecule into a specific conformation, which can be beneficial for binding to a target.

Correlating Structural Variations with Observed In Vitro Biological Activities

The true value of synthesizing derivatives lies in correlating their structural changes with their effects on biological systems. In vitro assays are crucial for establishing these structure-activity relationships. While specific data for "Benzamide, 2-methoxy-N,N-diphenyl-" derivatives is limited, general trends from related benzamide classes can provide valuable insights.

For instance, in studies of N-phenylbenzamide derivatives, the nature and position of substituents on the phenyl rings have been shown to be critical for their biological activity, including antiviral and antiprotozoal effects. In one study, a series of novel N-phenylbenzamide derivatives were synthesized and showed varying activities against Enterovirus 71, with the substitution pattern on the N-phenyl ring being a key determinant of potency nih.gov.

Compound/Derivative Class Structural Modification Observed In Vitro Activity Trend
N-PhenylbenzamidesSubstitution on the N-phenyl ringPotency against Enterovirus 71 is sensitive to the nature and position of the substituent.
2-Methoxybenzamide (B150088) DerivativesVariation of the aryl amide partInhibition of the Hedgehog signaling pathway is influenced by the nature of the aryl group attached to the amide.
N,N-Diarylbenzamide AnaloguesSubstituents on the aryl ringsCan dramatically alter cytotoxic activity against cancer cell lines.

This table is illustrative and based on general findings for related benzamide classes due to the lack of specific data for "Benzamide, 2-methoxy-N,N-diphenyl-" derivatives.

Structure-Reactivity Relationships in Novel Benzamide Derivatives

The chemical reactivity of benzamide derivatives is influenced by their electronic and steric properties. The 2-methoxy group, being an electron-donating group, can affect the reactivity of the benzoyl ring in electrophilic aromatic substitution reactions. Similarly, substituents on the N-phenyl rings can modulate the nucleophilicity of the amide nitrogen and the reactivity of those rings.

Understanding these structure-reactivity relationships is important for predicting metabolic pathways and potential interactions with biological nucleophiles or electrophiles. For example, the presence of electron-withdrawing groups on the phenyl rings could make them more susceptible to nucleophilic attack.

Stereochemical Effects on Activity and Reactivity Profiles

While "Benzamide, 2-methoxy-N,N-diphenyl-" itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers with potentially different biological activities and reactivities. For instance, if a substituent introduced on one of the N-phenyl rings creates a chiral center, the resulting enantiomers may exhibit different potencies or efficacies due to the stereospecific nature of biological targets.

Furthermore, the rotation around the C-N amide bond and the N-C(phenyl) bonds can be hindered, potentially leading to atropisomerism if bulky substituents are introduced in the ortho positions of the N-phenyl rings. These atropisomers, being non-superimposable mirror images, could also display differential biological activities. The study of such stereochemical effects is a critical aspect of medicinal chemistry and drug design.

Advanced Analytical and Quantification Methodologies for Benzamide, 2 Methoxy N,n Diphenyl

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify components of a mixture. For Benzamide (B126), 2-methoxy-N,N-diphenyl-, both high-performance liquid chromatography and gas chromatography are pivotal for quality control.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile compounds like Benzamide, 2-methoxy-N,N-diphenyl-. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Research on the synthesis of 2-methoxy-N,N-diphenylbenzamide has confirmed its purity using HPLC analysis. researchgate.net While specific, detailed chromatograms for this exact compound are proprietary, typical methods for related benzamides often employ reverse-phase chromatography. nih.gov A C18 column is commonly used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often containing a small percentage of formic acid to improve peak shape. nih.gov Detection is frequently performed using a UV detector, as the aromatic rings in the molecule allow for strong absorbance. For instance, in the analysis of a related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, UV detection was set at 320 nm. nih.gov For 2-methoxy-N,N-diphenylbenzamide, detection at around 210 nm has been noted as effective.

Advanced detection methods such as Diode Array Detection (DAD) or Mass Spectrometry (MS) can be coupled with HPLC to provide more comprehensive data. DAD allows for the acquisition of UV-Vis spectra for each peak, aiding in peak identification and purity assessment. HPLC-MS provides mass information, enabling the definitive identification of the parent compound and the characterization of unknown impurities.

Table 1: Illustrative HPLC Parameters for Benzamide Analysis

Parameter Typical Condition Purpose
Column Reverse-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) sigmaaldrich.com Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient nih.gov Elution of the compound and impurities.
Detector UV-Vis (e.g., 210 nm, 230 nm) sigmaaldrich.com Detection and quantification.
Flow Rate 1.0 mL/min sigmaaldrich.com Controls retention time and resolution.
Column Temp. 25 °C sigmaaldrich.com Ensures reproducible retention times.

| Injection Vol. | 2-10 µL sigmaaldrich.com | Introduction of the sample. |

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for identifying and quantifying volatile and semi-volatile impurities that may be present in samples of Benzamide, 2-methoxy-N,N-diphenyl- from its synthesis. The process involves separating compounds in a gaseous mobile phase, followed by their detection and identification by mass spectrometry. This technique is mandatory in pharmaceutical manufacturing for impurity profiling to meet regulatory standards. thermofisher.com

For analysis, the sample is introduced into a heated inlet, and separation occurs in a capillary column. A common setup for impurity profiling involves a column like a Thermo Scientific™ TraceGOLD™ TG-5MS, using helium as the carrier gas, with a programmed temperature gradient to elute compounds with different boiling points. thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting fragments are detected. The fragmentation pattern provides a "fingerprint" that allows for the structural elucidation of impurities. While GC-MS is highly effective for identifying process-related impurities such as residual solvents or starting materials, the relatively high molecular weight and polarity of Benzamide, 2-methoxy-N,N-diphenyl- may require derivatization to improve its volatility for optimal analysis.

Table 2: General GC-MS Conditions for Impurity Profiling

Parameter Typical Condition
GC System Agilent or Thermo Scientific with autosampler thermofisher.com
Column e.g., TraceGOLD™ TG-5MS (30 m × 0.25 mm I.D. × 0.25 µm) thermofisher.com
Carrier Gas Helium at 1.0 mL/min thermofisher.com
Oven Program Temperature gradient (e.g., 50°C to 320°C at 20°C/min) thermofisher.com
Ionization Mode Electron Ionization (EI) at 70 eV thermofisher.com

| Mass Analyzer | Quadrupole or Orbitrap |

Capillary Electrophoresis for High-Resolution Analysis and Separation

Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC and GC for high-resolution analysis. CE separates ions based on their electrophoretic mobility in an applied electric field. This technique is known for its high separation efficiency, short analysis times, and minimal solvent consumption, making it a "green" analytical method. mdpi.com

While specific applications of CE for Benzamide, 2-methoxy-N,N-diphenyl- are not widely published, the technique has been successfully applied to the separation of related benzamide and sulfonamide compounds. nih.govnih.gov For instance, CE has been used for the enantioseparation of chiral (benzylsulfinyl)benzamide compounds using cyclodextrins as chiral selectors in the background electrolyte. nih.gov This demonstrates the potential of CE for resolving stereoisomers of related compounds, should chiral variants of Benzamide, 2-methoxy-N,N-diphenyl- exist or be synthesized. The method's versatility allows for various modes, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), which can be optimized for the specific properties of the analyte.

Spectrophotometric Quantification Methods (UV-Vis, Fluorescence)

Spectrophotometric methods provide rapid and straightforward means for quantifying compounds in solution.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound. Due to its conjugated system of aromatic rings, Benzamide, 2-methoxy-N,N-diphenyl- exhibits characteristic absorbance in the UV region. A study on related methoxy-N,N-diphenylbenzamides showed high transmission (low absorbance) in the visible region, with significant absorbance expected in the UV range, typical for such chromophores. researchgate.net For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy: While not all molecules fluoresce, many aromatic compounds do, or can be derivatized to become fluorescent. Fluorescence spectroscopy is often more sensitive and selective than UV-Vis absorption spectroscopy. Studies on other novel benzamide derivatives have shown that they can act as fluorescent dyads, with emission properties dependent on their chemical structure. nih.gov Research on chiral amide compounds has demonstrated that fluorescence can be used for their characterization and quantification. researchgate.netmdpi.com The potential for Benzamide, 2-methoxy-N,N-diphenyl- to fluoresce would depend on its specific electronic structure and could be explored as a highly sensitive quantification method.

Table 3: Spectroscopic Properties of Related Benzamide Structures

Technique Compound Class Typical Wavelengths Reference
UV-Vis Methoxy-N,N-diphenylbenzamides High transmission in visible region researchgate.net
UV-Vis Aminobenzamide Dyads λmax at 325 nm nih.gov

| Fluorescence | Chiral Amide Compounds | Excitation at 400 nm, Green Emission | researchgate.netmdpi.com |

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and is also an inherently quantitative technique (qNMR). azom.com Unlike chromatographic methods, qNMR does not require an identical reference standard for the analyte; instead, a certified internal standard of known concentration is used for calibration. nih.gov The signal intensity of a specific resonance is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk

The structure of 2-methoxy-N,N-diphenylbenzamide has been confirmed by ¹H and ¹³C NMR. researchgate.net For quantitative analysis, a specific, well-resolved proton signal from Benzamide, 2-methoxy-N,N-diphenyl- (e.g., the methoxy (B1213986) protons) would be integrated and compared to the integral of a known amount of an internal standard. The internal standard must have a signal that does not overlap with any signals from the analyte. This method allows for a highly accurate determination of purity or concentration in a sample. nih.gov qNMR is considered a primary ratio method of measurement and is particularly valuable for certifying the purity of reference materials where chromatographic methods might be less effective. nih.gov

Table 4: Principles of qNMR for Purity Determination

Parameter Description
Principle The integrated area of an NMR signal is directly proportional to the molar amount of the nuclei. researchgate.net
Calibration Uses an internal standard of known purity and weight. nih.gov
Key Advantages High precision and accuracy; no need for analyte-specific standards; can quantify multiple analytes simultaneously. nih.gov

| Requirements | Optimized acquisition parameters (e.g., sufficient relaxation delay); non-overlapping signals for analyte and standard. ox.ac.uk |

Potential Applications in Chemical Sciences and Beyond Non Clinical

Catalytic Roles and Ligand Design in Organic Synthesis

A comprehensive search of scientific databases and literature reveals no specific studies detailing the use of Benzamide (B126), 2-methoxy-N,N-diphenyl- in catalytic roles or for the purpose of ligand design in organic synthesis. While the broader family of benzamides and related structures are explored for such applications, there is no direct evidence to suggest that this particular compound has been investigated as a catalyst or as a scaffold for designing ligands for metal complexes.

Application as a Building Block in Complex Molecule Synthesis

While commercial suppliers may classify Benzamide, 2-methoxy-N,N-diphenyl- as an organic building block, a detailed review of synthetic chemistry literature does not yield any specific examples of its use as a precursor or intermediate in the synthesis of more complex molecules. The potential for its functional groups—the methoxy (B1213986), amide, and diphenyl moieties—to be involved in further chemical transformations remains theoretically plausible, but there are no published reports of its practical application in multi-step synthetic routes.

Development as a Chemical Probe for Mechanistic Biological Investigations (In Vitro)

There is no available scientific literature to support the development or use of Benzamide, 2-methoxy-N,N-diphenyl- as a chemical probe for in vitro mechanistic biological investigations. Research into chemical probes often involves compounds with specific and well-characterized interactions with biological targets. At present, no such studies have been published for this compound.

Role in Material Science and Polymer Chemistry

An extensive search of materials science and polymer chemistry literature did not uncover any research on the incorporation of Benzamide, 2-methoxy-N,N-diphenyl- into novel materials or polymers. The properties that this compound might impart to a polymer chain or a material matrix have not been a subject of published investigation.

Use in Supramolecular Chemistry and Self-Assembly

The potential for Benzamide, 2-methoxy-N,N-diphenyl- to participate in supramolecular chemistry and self-assembly processes has not been explored in any published research. The interplay of its aromatic rings and polar amide group could theoretically lead to interesting non-covalent interactions, but there are no studies available that investigate or confirm such properties.

Conclusion and Future Research Directions for Benzamide, 2 Methoxy N,n Diphenyl

Summary of Key Academic Findings and Research Contributions

Although dedicated studies on Benzamide (B126), 2-methoxy-N,N-diphenyl- are not prevalent in existing literature, significant research on the constituent chemical classes—N,N-disubstituted benzamides and methoxy-substituted aromatics—offers valuable insights.

Synthesis and Structural Characterization: The synthesis of N,N-disubstituted benzamides is well-established, typically achieved through the coupling of a benzoic acid derivative with a corresponding secondary amine. nih.gov For instance, the parent compound, N,N-diphenylbenzamide, is prepared by the benzoylation of N,N-diphenylamine with benzoyl chloride. Alternative methods, such as a non-classical Mitsunobu reaction for N,N-diethylbenzamides, have also been developed, demonstrating versatile synthetic strategies that could be adapted for the target compound. nih.gov

Structural studies on analogues like N,N-diphenylbenzamide using X-ray crystallography and Density Functional Theory (DFT) have revealed important conformational characteristics. These studies show that solid-state packing forces can cause significant deviations in the dihedral angles between the aromatic rings compared to the gas-phase optimized structure. researchgate.net This highlights the conformational flexibility of the N,N-diphenyl moiety, which can influence the compound's reactivity and intermolecular interactions.

Biological and Chemical Research Contributions: The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast range of biological activities. Research into analogues provides a predictive framework for the potential bioactivity of Benzamide, 2-methoxy-N,N-diphenyl-. The methoxy (B1213986) group, in particular, is known to influence biological outcomes. Studies on phenolic acids have shown that methoxy groups can enhance antioxidant activity, an effect related to the molecule's electron-donating capacity and bond dissociation enthalpy. nih.govresearchgate.net

Investigations into various benzamide derivatives have established their potential as:

Anticancer Agents: Many N-substituted benzamides have been designed and evaluated as inhibitors of histone deacetylases (HDACs) and Poly (ADP-ribose) polymerase-1 (PARP-1), which are crucial targets in oncology. researchgate.nettandfonline.comnih.govnih.govnih.gov

Antimicrobial Agents: Certain benzamide derivatives have demonstrated significant antibacterial and antifungal properties. nanobioletters.com

Enzyme Inhibitors: Beyond cancer targets, benzamides have been explored as inhibitors for enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE). mdpi.com

Precursors in Chemical Synthesis: N,N-Diphenylbenzamide serves as a precursor in palladium-catalyzed N-arylation reactions, although its bulky diphenyl groups can sometimes hinder reactivity.

The following table summarizes the documented biological activities of structurally related benzamide compounds.

Compound/Derivative ClassBiological Target/ActivityKey Findings (IC₅₀ Values)Reference(s)
Novel Benzamide DerivativesPARP-1 Inhibition (Anticancer)Compound 13f showed potent activity against HCT116 cells (IC₅₀ = 0.30 µM) and PARP-1 enzyme (IC₅₀ = 0.25 nM). nih.gov
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)AChE Inhibition (Alzheimer's)Most active against AChE with an IC₅₀ = 0.056 µM. mdpi.com
2-Phenoxybenzamide DerivativesAntiplasmodial (Antimalarial)Lead compound showed good activity (PfNF54 IC₅₀ = 1.012–1.146 µM). mdpi.com
N-Substituted BenzamidesHDAC Inhibition (Anticancer)Compound 7j was identified as the most potent HDAC1-3 inhibitor and antiproliferative agent in its series. tandfonline.comnih.gov
VKNG-2 (Benzamide Derivative)ABCG2 Transporter InhibitionRestored efficacy of chemotherapeutic drugs in multidrug-resistant colon cancer cell lines. mdpi.com

Unresolved Questions and Challenges in Research Pertaining to the Compound

The primary challenge surrounding Benzamide, 2-methoxy-N,N-diphenyl- is the absence of direct empirical data. This gap in the literature gives rise to several fundamental unresolved questions.

Synthesis and Physicochemical Properties: The optimal synthetic route for Benzamide, 2-methoxy-N,N-diphenyl- has not been established or reported. Consequently, its fundamental physicochemical properties, such as melting point, solubility, and spectral data (NMR, IR, MS), remain uncharacterized.

Biological Activity Profile: The compound's biological activity is entirely speculative. It is unknown whether it possesses any of the anticancer, antimicrobial, or enzyme-inhibitory properties observed in its analogues. Its potential toxicity and metabolic stability are also completely unexplored.

Structure-Activity Relationship (SAR): The specific contributions of the combined structural features—the ortho-methoxy group on the benzoyl ring and the two phenyl groups on the amide nitrogen—are unknown. The steric hindrance imposed by the bulky N,N-diphenyl substitution is a known challenge in related molecules, potentially limiting its ability to interact with biological targets. How the electronic effects of the 2-methoxy group modulate this steric factor is a key unresolved question.

Conformational and Polymorphic Behaviour: While studies on N,N-diphenylbenzamide suggest a propensity for conformational differences between solid-state and gas-phase structures, it is unknown if Benzamide, 2-methoxy-N,N-diphenyl- exhibits similar behaviour or polymorphism, which could have implications for its development as a therapeutic or material. researchgate.net

Proposed Future Research Avenues and Methodologies for Benzamide, 2-methoxy-N,N-diphenyl- and its Analogues

To address the existing knowledge gaps, a structured research program is proposed, beginning with fundamental chemistry and progressing to biological and computational evaluation.

Chemical Synthesis and Full Characterization: The first essential step is the synthesis of Benzamide, 2-methoxy-N,N-diphenyl-. A logical starting point would be the Schotten-Baumann reaction between 2-methoxybenzoyl chloride and diphenylamine (B1679370). Following a successful synthesis and purification, comprehensive characterization using modern analytical techniques is crucial. This includes ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction to confirm its structure and study its solid-state conformation.

Broad-Spectrum Biological Screening: Drawing from the activities of its analogues, the compound should undergo a battery of in vitro assays to establish a biological profile. Priority screening areas should include:

Antiproliferative Activity: Testing against a panel of human cancer cell lines (e.g., colon, breast, lung) to identify any cytotoxic effects. nih.gov

Enzyme Inhibition Assays: Evaluating its inhibitory potential against key enzymes like HDACs, PARPs, and cholinesterases. nih.govmdpi.com

Antimicrobial Screening: Assessing activity against a panel of pathogenic bacteria and fungi. nanobioletters.com

Systematic Structure-Activity Relationship (SAR) Studies: To understand the role of each molecular component, a library of analogues should be synthesized and tested. This would involve:

Varying the position of the methoxy group (e.g., 3-methoxy and 4-methoxy analogues).

Introducing different substituents on the N-phenyl rings (e.g., electron-donating or electron-withdrawing groups) to probe electronic and steric effects.

Replacing the N,N-diphenyl moiety with other bulky or structurally distinct groups. This systematic approach will generate crucial SAR data, guiding the design of more potent and selective compounds. tandfonline.commdpi.com

Computational and Predictive Modeling: In parallel with experimental work, computational studies should be employed to accelerate the discovery process.

Molecular Docking: If an active target is identified, docking studies can predict the binding mode of Benzamide, 2-methoxy-N,N-diphenyl- within the target's active site, providing insights for rational drug design. nih.gov

Quantitative Structure-Activity Relationship (3D-QSAR): Once SAR data from a series of analogues is available, 3D-QSAR models can be built to quantitatively predict the biological activity of new, unsynthesized compounds, helping to prioritize synthetic efforts. nih.govopenpharmaceuticalsciencesjournal.com

Exploration in Materials Science: Given that derivatives of N,N-diphenylbenzamide have been investigated for applications in nonlinear optical (NLO) materials, the potential of Benzamide, 2-methoxy-N,N-diphenyl- in this area should not be overlooked. Future work could involve synthesizing single crystals and evaluating their optical properties.

By pursuing these integrated research avenues, the scientific community can move Benzamide, 2-methoxy-N,N-diphenyl- from a chemical novelty to a fully characterized compound with a defined potential in either medicinal chemistry or materials science.

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